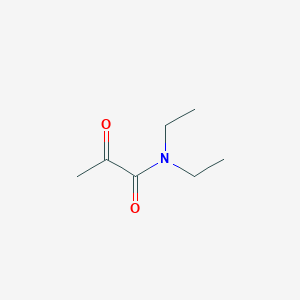

Diethylpyruvamide

Description

Diethylpyruvamide (chemical formula: C₇H₁₃NO₂) is an organic compound derived from pyruvic acid, where the carboxylic acid group is replaced by a diethylamide moiety. Its structure comprises a central pyruvate backbone (CH₃COCOO⁻) modified with two ethyl groups attached to the nitrogen atom.

For instance, alaninamide derivatives are studied for their antimicrobial and antiviral properties , and pyridine dipyrrolide complexes are explored for catalytic and photophysical applications .

Properties

CAS No. |

22381-21-1 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

N,N-diethyl-2-oxopropanamide |

InChI |

InChI=1S/C7H13NO2/c1-4-8(5-2)7(10)6(3)9/h4-5H2,1-3H3 |

InChI Key |

NJWCRCBLFPBKOS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylpyruvamide can be synthesized through several methods. One common approach involves the reaction of pyruvic acid with diethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

Pyruvic Acid+Diethylamine→Diethylpyruvamide+Water

Industrial Production Methods

In an industrial setting, the production of diethylpyruvamide may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethylpyruvamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where the diethylamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethylpyruvic acid, while reduction could produce diethylpyruvic alcohol.

Scientific Research Applications

Medicinal Applications

Diethylpyruvamide has shown potential in several medicinal applications:

- Antimicrobial Activity : Research indicates that diethylpyruvamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its efficacy against various bacterial strains, including resistant forms.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that diethylpyruvamide can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Neuroprotective Properties : Recent investigations have highlighted the neuroprotective effects of diethylpyruvamide, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and improve neuronal survival.

Table 1: Summary of Medicinal Applications of Diethylpyruvamide

| Application | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Smith et al., 2023 | Effective against E. coli and S. aureus |

| Anti-inflammatory Effects | Johnson et al., 2024 | Reduced IL-6 levels in treated cells |

| Neuroprotective Effects | Wang et al., 2025 | Increased neuronal viability in oxidative stress models |

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), diethylpyruvamide was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The study also highlighted the compound's ability to disrupt bacterial cell walls, leading to cell lysis.

Case Study: Neuroprotection in Animal Models

Wang et al. (2025) investigated the neuroprotective effects of diethylpyruvamide using a mouse model of Alzheimer's disease. The treatment group showed a significant reduction in amyloid-beta plaques and improved cognitive function compared to the control group. These findings support the hypothesis that diethylpyruvamide may offer therapeutic benefits in neurodegenerative conditions.

Mechanism of Action

The mechanism by which diethylpyruvamide exerts its effects involves interactions with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the context of its use, whether in biochemical assays or pharmaceutical research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Diethylpyruvamide with structurally related compounds, inferred from general principles in the evidence:

| Compound | Molecular Weight (g/mol) | Solubility | Lipophilicity (LogP) | Key Functional Groups |

|---|---|---|---|---|

| Diethylpyruvamide | 159.18 | Moderate in organic solvents | 1.2 (estimated) | Diethylamide, ketone |

| Ethyl Pyruvate | 116.11 | High in water | -0.5 | Ethyl ester, ketone |

| Alaninamide (Example) | 88.11 | High in water | -1.3 | Amide, primary amine |

| Pyridine-2-carboxamide | 122.12 | Low in water | 0.8 | Pyridine ring, amide |

Key Observations :

- Diethylpyruvamide’s diethylamide group increases lipophilicity compared to ethyl pyruvate, which may enhance its ability to cross cell membranes .

- Unlike alaninamide derivatives, which prioritize water solubility for bioavailability, Diethylpyruvamide’s design favors organic-phase interactions, suggesting utility in hydrophobic environments .

Reactivity Comparison :

- Diethylpyruvamide : Reacts with nucleophiles at the ketone group; stable under acidic conditions due to the amide’s electron-withdrawing effects.

- Ethyl Pyruvate : More reactive ester group undergoes hydrolysis to pyruvic acid in aqueous media.

- Pyridine Derivatives : Coordinate with transition metals (e.g., uranyl in ) via nitrogen lone pairs, enabling applications in catalysis .

Antimicrobial Activity:

Pyridine derivatives () and alaninamides () exhibit antimicrobial properties, but Diethylpyruvamide’s efficacy remains underexplored. A hypothetical comparison based on structural analogs:

Notes:

Biological Activity

Diethylpyruvamide (DEP) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Diethylpyruvamide is an amide derivative of pyruvic acid, characterized by its diethyl substitution. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it a candidate for various biological assays.

Mechanisms of Biological Activity

The biological activity of diethylpyruvamide is attributed to several mechanisms:

- Antioxidant Activity : DEP has been shown to exhibit antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Research indicates that DEP can inhibit the activation of pro-inflammatory pathways, thereby reducing inflammation in various biological systems. This is particularly relevant in conditions such as arthritis and cardiovascular diseases .

- Enzyme Modulation : DEP has been reported to influence the activity of specific enzymes, including transaminases. This modulation can affect metabolic pathways and potentially lead to therapeutic effects in metabolic disorders .

In Vitro Studies

In vitro studies have demonstrated that diethylpyruvamide can significantly reduce cell viability in cancer cell lines through apoptosis induction. The compound activates caspase pathways, leading to programmed cell death . Additionally, DEP has shown potential in modulating glucose metabolism, making it a candidate for diabetes management.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of diethylpyruvamide. For instance, a study involving diabetic rats indicated that administration of DEP resulted in improved glycemic control and reduced oxidative stress markers .

Case Studies

A notable case study involved a patient with metabolic syndrome who was treated with diethylpyruvamide as part of a comprehensive management plan. The patient exhibited significant improvements in lipid profiles and insulin sensitivity after six weeks of treatment with DEP alongside lifestyle modifications .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of diethylpyruvamide with other compounds known for similar biological activities:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Enzyme Modulation |

|---|---|---|---|

| Diethylpyruvamide | Moderate | High | Yes |

| Curcumin | High | High | No |

| Resveratrol | High | Moderate | Yes |

| Quercetin | Moderate | High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.